![molecular formula C12H17NO2 B2769804 (1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1552960-94-7](/img/structure/B2769804.png)
(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-member ring which includes an oxygen atom . The compound also includes a bicyclic octane structure .
Synthesis Analysis
The synthesis of similar bicyclic compounds has been described in the literature. For instance, a practical and scalable synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . This process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the bicyclic octane and furan rings. The bicyclic structure is likely to introduce strain into the molecule, which can have significant effects on its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the furan and bicyclic octane rings. For instance, furoic acid and its derivatives have been shown to be reactive dienes in Diels–Alder reactions . Additionally, the bicyclic structure can undergo reactions such as intramolecular cyclopropanation .Wissenschaftliche Forschungsanwendungen
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse and interesting biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, alternative methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes from achiral tropinone derivatives .
Antifungal Properties
Studies have explored the antifungal potential of related compounds. For instance, some derivatives of 8-azabicyclo[3.2.1]octane exhibit inhibitory effects against yeast-like fungi, including Candida albicans .
Odor-Active Components
Furan derivatives, including those related to our compound of interest, contribute to the aroma and flavor profiles of various substances. For example, 3-methylfuran is an odor-active component found in simulated beef flavor .
Nematicidal Activity
Certain 8-azabicyclo[3.2.1]octane derivatives demonstrate nematicidal properties. Specifically, 3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one exhibits significant inhibition against root-knot nematodes (Meloidogyne incognita) in both in vitro and test tube assays .
Green Chemistry Applications
Furan compounds play a role in sustainable development. Furfural, obtained from biomass feedstock, serves as a precursor for furan synthesis. As a green and environmentally friendly material, furan finds applications in pharmaceuticals, resins, agrochemicals, and lacquers .
Metal-Free Synthesis of Multi-Substituted Furans
Recent research highlights a metal-free one-flask approach to diversely substituted furans. By combining 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones, this protocol integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl. The method offers easy operation, mild conditions, and a broad substrate scope .
Zukünftige Richtungen
The synthesis and study of complex organic compounds like “(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” are important areas of research in organic chemistry. Future research could focus on developing more efficient synthesis methods, studying the reactivity of these compounds, and exploring their potential applications .
Eigenschaften
IUPAC Name |
8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12-5-10-1-2-11(6-12)13(10)7-9-3-4-15-8-9/h3-4,8,10-12,14H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKVQNOVHBKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)
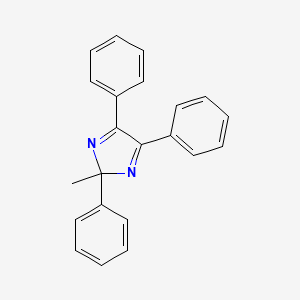
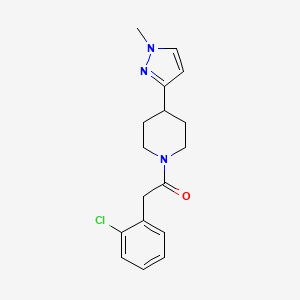
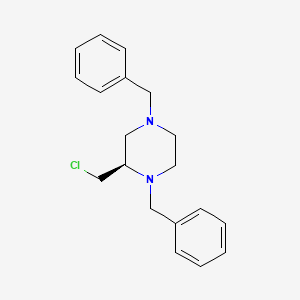
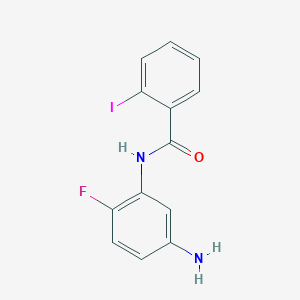

![2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2769736.png)
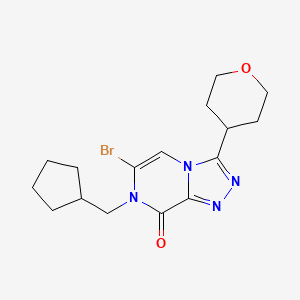
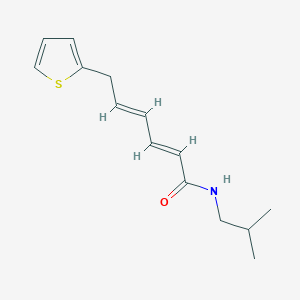
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2769744.png)